1,4-Dibromobenzene-[13C6]
Overview
Description
1,4-Dibromobenzene-[13C6] is a labeled isotopologue of 1,4-dibromobenzene, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound is represented by the chemical formula 13C6H4Br2 and has a molecular weight of 241.86 g/mol . It is a white crystalline solid at room temperature and is used extensively in scientific research due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromobenzene-[13C6] can be synthesized through the bromination of benzene-[13C6]. The process involves the following steps:
Bromination of Benzene-[13C6]: Benzene-[13C6] is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting 1,4-dibromobenzene-[13C6] is purified through recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of 1,4-dibromobenzene-[13C6] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzene-[13C6] and bromine, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromobenzene-[13C6] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,4-dibromobenzene-[13C6] can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and organometallic reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products include phenols, anilines, and other substituted benzene derivatives.
Coupling Reactions: Products include biaryls, styrenes, and other conjugated systems.
Scientific Research Applications
1,4-Dibromobenzene-[13C6] is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of labeled organic compounds, facilitating studies on reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation and distribution of labeled carbon atoms in biological systems.
Medicine: It aids in the development of labeled pharmaceuticals for drug metabolism and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 1,4-dibromobenzene-[13C6] primarily involves its role as a labeled compound in various reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the fate of the compound in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: An isomer with bromine atoms at the 1 and 2 positions.
1,3-Dibromobenzene: An isomer with bromine atoms at the 1 and 3 positions.
1-Bromo-4-iodobenzene: A compound with a bromine atom at the 1 position and an iodine atom at the 4 position.
Uniqueness
1,4-Dibromobenzene-[13C6] is unique due to its isotopic labeling, which allows for detailed studies on reaction mechanisms and metabolic pathways. The symmetrical arrangement of bromine atoms in the para positions imparts specific chemical properties, making it less reactive than its ortho and meta isomers. This stability, combined with the isotopic labeling, makes it a valuable tool in scientific research .
Properties
IUPAC Name |
1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJPEBQEEAHIGZ-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745842 | |
Record name | 1,4-Dibromo(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-52-0 | |
Record name | 1,4-Dibromo(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201595-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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